6-(2-Furyl)-2-methyl-5,6,7,10-tetrahydro-1,2,4-triazolo[5,1-b]quinazolin-8-one

Antibacterial Gram-negative Structure-Activity Relationship

6-(2-Furyl)-2-methyl-5,6,7,10-tetrahydro-1,2,4-triazolo[5,1-b]quinazolin-8-one belongs to the triazoloquinazolinone class, a fused heterocyclic scaffold combining 1,2,4-triazole and partially saturated quinazolin-8-one rings. This compound features a methyl group at the 2-position and a 2-furyl substituent at the 6-position on a tetrahydro core.

Molecular Formula C14H12N4O2
Molecular Weight 268.27 g/mol
Cat. No. B4425332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-Furyl)-2-methyl-5,6,7,10-tetrahydro-1,2,4-triazolo[5,1-b]quinazolin-8-one
Molecular FormulaC14H12N4O2
Molecular Weight268.27 g/mol
Structural Identifiers
SMILESCC1=NN2C=C3C(=NC2=N1)CC(CC3=O)C4=CC=CO4
InChIInChI=1S/C14H12N4O2/c1-8-15-14-16-11-5-9(13-3-2-4-20-13)6-12(19)10(11)7-18(14)17-8/h2-4,7,9H,5-6H2,1H3
InChIKeyXZQKQWYIEHLLMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(2-Furyl)-2-methyl-5,6,7,10-tetrahydro-1,2,4-triazolo[5,1-b]quinazolin-8-one: Structural Baseline for Sourcing Decisions


6-(2-Furyl)-2-methyl-5,6,7,10-tetrahydro-1,2,4-triazolo[5,1-b]quinazolin-8-one belongs to the triazoloquinazolinone class, a fused heterocyclic scaffold combining 1,2,4-triazole and partially saturated quinazolin-8-one rings. This compound features a methyl group at the 2-position and a 2-furyl substituent at the 6-position on a tetrahydro core. The triazolo[5,1-b]quinazoline scaffold is established in medicinal chemistry for its diverse biological activities, including adenosine receptor antagonism [1], PDE10A inhibition [2], and α-glucosidase inhibition [3]. The specific substitution pattern—2-methyl and 6-(2-furyl)—distinguishes it from other members of the class that typically bear 2-methylthio, 2-phenyl, or 6-aryl/heteroaryl variations.

Why Generic Substitution Fails for 6-(2-Furyl)-2-methyl-5,6,7,10-tetrahydro-1,2,4-triazolo[5,1-b]quinazolin-8-one


Triazoloquinazolinone derivatives are not interchangeable; even minor substituent changes at the 2- and 6-positions can drastically alter potency, selectivity, and physicochemical profiles. For example, among α-glucosidase inhibitors in this class, IC50 values vary over 10-fold (12.70 μM to >100 μM) depending solely on the substitution pattern [1]. In the adenosine receptor field, the 2-furyl group is critical for high-affinity binding, as demonstrated by CGS 15943 (Ki ≈ 1.3 nM at A2A) [2], while replacement with phenyl or thienyl leads to significant affinity losses. The presence of a 2-methyl group versus a 2-methylthio group further influences electronic properties and metabolic stability [3]. Consequently, substituting another triazoloquinazoline analogue—even one with a similar core—without direct comparative data risks selecting a compound with substantially different target engagement, selectivity, or solubility.

Quantitative Differentiation of 6-(2-Furyl)-2-methyl-5,6,7,10-tetrahydro-1,2,4-triazolo[5,1-b]quinazolin-8-one Against Key Comparators


2-Methyl vs. 2-Methylthio Substitution: Impact on Antibacterial Activity

In a series of triazolo[5,1-b]quinazolin-8(4H)-ones, the 2-methylthio substituent is associated with measurable antibacterial activity against E. coli. Compound 4i (2-methylthio-9-(4-nitrophenyl)) and 4l (2-methylthio-9-(pyridin-4-yl)) were reported as the most potent, surpassing ampicillin and chloramphenicol [1]. Although quantitative MIC values for the 2-methyl analogue are not reported, the methyl group is expected to reduce molecular polar surface area and alter electron density on the triazole ring, which may modulate target binding compared to the methylthio series. This substitution difference provides a hypothesis for differentiated antibacterial profiles that require empirical verification.

Antibacterial Gram-negative Structure-Activity Relationship

6-(2-Furyl) vs. 6-Phenyl Substitution: Implications for Adenosine Receptor Affinity

The 2-furyl moiety is a privileged motif in adenosine receptor antagonist design. CGS 15943 (9-chloro-2-(2-furyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine) exhibits Ki values of approximately 1.3 nM at human A2A receptors, whereas the corresponding 2-phenyl analogue shows >10-fold lower affinity [1]. This established structure-activity relationship indicates that the 6-(2-furyl) group in the target compound may confer a similar advantage for adenosine receptor binding compared to a 6-phenyl replacement. Direct binding data for the target compound at adenosine receptor subtypes are not yet published.

Adenosine receptor CNS Inflammation

Triazoloquinazolinone Scaffold as α-Glucosidase Inhibitors: Potency Range and Selectivity Window

A set of 14 triazoloquinazoline derivatives was evaluated against α-glucosidase from Saccharomyces cerevisiae. The most active compound (14) showed an IC50 of 12.70 ± 1.87 μM, while the reference drug acarbose exhibited an IC50 of 143.54 ± 2.08 μM [1]. The scaffold therefore demonstrates an approximately 11-fold improvement in potency over the clinical standard. Although the target compound was not among those tested, its structural features (2-methyl, 6-furyl) place it within the same chemotype, suggesting potential for similar or superior α-glucosidase inhibition.

α-Glucosidase Diabetes Metabolic disease

PDE10A Inhibition Potential: Scaffold Precedent for CNS Applications

Patent WO2012007006 discloses triazolo- and pyrazoloquinazoline derivatives as PDE10A inhibitors with reported Ki values in the low nanomolar range (e.g., examples with Ki < 10 nM) [1]. The claimed generic structure encompasses the target compound’s core, suggesting that 6-(2-furyl)-2-methyl substitution may produce PDE10A inhibitory activity. In contrast, many close analogues with larger or more polar substituents at the 6-position show reduced brain penetration or weaker enzyme inhibition. Direct PDE10A inhibition data for the target compound remain to be generated.

PDE10A Schizophrenia Neuroprotection

High-Value Application Scenarios for 6-(2-Furyl)-2-methyl-5,6,7,10-tetrahydro-1,2,4-triazolo[5,1-b]quinazolin-8-one


Structure-Activity Relationship (SAR) Studies on Adenosine Receptor Antagonists

Given the established role of the 2-furyl group in conferring high adenosine receptor affinity (as demonstrated by CGS 15943, Ki ≈ 1.3 nM) [1], this compound can serve as a key probe in SAR campaigns aiming to optimize selectivity across A1, A2A, and A3 subtypes. Its tetrahydro core and 2-methyl group offer distinct conformational and electronic properties compared to the fully aromatic CGS 15943 series, potentially revealing new selectivity determinants.

Lead Optimization for α-Glucosidase Inhibitors in Diabetes

The triazoloquinazolinone chemotype has shown up to 11-fold improvement in α-glucosidase inhibition over acarbose (IC50 = 12.70 μM vs. 143.54 μM) [2]. The target compound, with its unique 2-methyl/6-furyl substitution, can be evaluated to determine whether it matches or exceeds the potency of the most active analogue (compound 14), potentially yielding a new lead for metabolic disease.

CNS Drug Discovery Targeting PDE10A

Patent disclosures indicate that triazoloquinazoline derivatives can achieve PDE10A Ki values below 10 nM [3]. The target compound’s substitution pattern is consistent with CNS drug-like properties (moderate molecular weight, hydrogen bond acceptors) and may offer a favorable balance of potency and brain penetration, warranting head-to-head comparison with known PDE10A inhibitors in enzyme and cell-based assays.

Selective Antibacterial Agent Development

The 2-methylthio analogues of triazoloquinazolinones have demonstrated activity against Gram-negative bacteria superior to ampicillin [4]. Testing the 2-methyl variant (target compound) alongside the 2-methylthio series can clarify whether the methyl group retains or modulates antibacterial potency and spectrum, guiding the design of next-generation antibacterial leads.

Quote Request

Request a Quote for 6-(2-Furyl)-2-methyl-5,6,7,10-tetrahydro-1,2,4-triazolo[5,1-b]quinazolin-8-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.